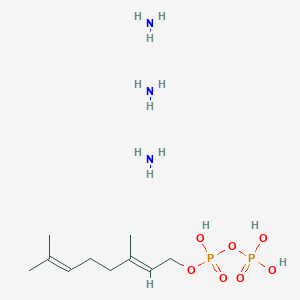

Ammonium Geranyl Pyrophosphate Triammonium Salt

Description

Propriétés

IUPAC Name |

azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O7P2.3H3N/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13;;;/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13);3*1H3/b10-7+;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHQLWOKXNHSSJ-ICWQEWPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C.N.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)C.N.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H29N3O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20575967 | |

| Record name | (2E)-3,7-Dimethylocta-2,6-dien-1-yl trihydrogen diphosphate--ammonia (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116057-55-7 | |

| Record name | (2E)-3,7-Dimethylocta-2,6-dien-1-yl trihydrogen diphosphate--ammonia (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ammonium Geranyl Pyrophosphate Triammonium Salt

This guide provides an in-depth exploration of the synthesis of ammonium geranyl pyrophosphate triammonium salt, a crucial intermediate in the biosynthesis of a vast array of natural products, including terpenes and terpenoids.[1][2] Designed for researchers, scientists, and professionals in drug development, this document delves into both chemical and enzymatic synthesis pathways, offering detailed protocols, mechanistic insights, and a comparative analysis to inform experimental design and execution.

Introduction: The Significance of Geranyl Pyrophosphate

Geranyl pyrophosphate (GPP) is a C10 isoprenoid pyrophosphate that serves as a key branch-point intermediate in the mevalonate pathway.[1] It is biosynthesized from the condensation of dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP), a reaction catalyzed by the enzyme geranyl pyrophosphate synthase (GPPS).[1][2] The resulting GPP molecule is the direct precursor to all monoterpenes and is a substrate for the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are the building blocks for sesquiterpenes, diterpenes, and other more complex isoprenoids.[1][2] The triammonium salt form of GPP enhances its stability and solubility in aqueous solutions, making it a preferred form for various biochemical and synthetic applications.

This guide will provide a detailed examination of the two primary methodologies for obtaining ammonium geranyl pyrophosphate triammonium salt: a robust chemical synthesis and a highly specific enzymatic approach.

Chemical Synthesis Pathway

The chemical synthesis of ammonium geranyl pyrophosphate triammonium salt is a multi-step process that begins with the readily available starting material, geraniol. The following protocol is adapted from a well-established procedure in Organic Syntheses.

Synthesis of Geranyl Chloride

The initial step involves the conversion of geraniol to geranyl chloride. This transformation is a critical activation step, preparing the molecule for the subsequent phosphorylation.

Reaction Scheme:

Caption: Chemical synthesis of geranyl chloride from geraniol.

Experimental Protocol:

-

In a round-bottom flask under an inert atmosphere, dissolve N-chlorosuccinimide (NCS) in dry dichloromethane (CH₂Cl₂).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add dimethyl sulfide (DMS) to the cooled solution.

-

To this mixture, add a solution of geraniol in dry dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium chloride.

-

Extract the aqueous layer with an organic solvent such as diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude geranyl chloride.

Expert Commentary: The use of the NCS/DMS system for the chlorination of geraniol is a mild and selective method. The reaction is thought to proceed through the formation of a chlorosulfonium salt intermediate, which is then attacked by the alcohol in an SN2-like fashion.[3] This method avoids the harsh acidic conditions of other chlorinating agents that could lead to isomerization or degradation of the acid-sensitive geraniol.

Synthesis of Trisammonium Geranyl Diphosphate

The second stage involves the phosphorylation of geranyl chloride with pyrophosphate, followed by purification to yield the desired triammonium salt.

Reaction Scheme:

Caption: Phosphorylation and ion exchange to form the triammonium salt.

Experimental Protocol:

-

Prepare tetrabutylammonium pyrophosphate by passing a solution of disodium dihydrogen pyrophosphate through a column of Dowex AG 50W-X8 cation exchange resin (H⁺ form) and neutralizing the eluate with tetrabutylammonium hydroxide.

-

Dissolve the lyophilized tetrabutylammonium pyrophosphate and geranyl chloride in dry acetonitrile.

-

Stir the reaction mixture at room temperature for several days.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of water and purify by ion-exchange chromatography on a column of Dowex AG 50W-X8 resin in the ammonium form.

-

Elute the column with a gradient of ammonium bicarbonate.

-

Collect the fractions containing the product and lyophilize to obtain ammonium geranyl pyrophosphate triammonium salt as a white solid.

Scientist's Note on Purification: The use of Dowex AG 50W-X8, a strong cation exchange resin, is crucial for exchanging the tetrabutylammonium counterions for ammonium ions.[4][5] This not only yields the desired salt form but also aids in the purification process by removing the bulky and less desirable tetrabutylammonium ions. The subsequent purification on a cellulose column is effective for separating the desired organophosphate from any unreacted inorganic pyrophosphate.

Enzymatic Synthesis Pathway

The enzymatic synthesis of GPP offers a highly specific and efficient alternative to chemical methods, leveraging the catalytic power of geranyl pyrophosphate synthase (GPPS). This approach is particularly advantageous for producing the natural (E)-isomer of GPP with high fidelity.

The Role of Geranyl Pyrophosphate Synthase (GPPS)

GPPS catalyzes the head-to-tail condensation of DMAPP and IPP to form GPP.[4] In plants, GPPS can exist as either a homodimer or a heterodimer.[4] The heterodimeric form is typically composed of a large subunit (LSU) and a small subunit (SSU).[4] The LSU possesses the catalytic activity, while the SSU is thought to play a regulatory role, modulating the product specificity.[4]

Biochemical Pathway:

Caption: Enzymatic synthesis of GPP catalyzed by GPPS.

Expression and Purification of GPPS

For laboratory-scale synthesis, GPPS is typically produced recombinantly in Escherichia coli. The following is a general protocol for the expression and purification of a heterodimeric GPPS.

Experimental Workflow:

Caption: General workflow for the expression and purification of GPPS.

Detailed Protocol:

-

Expression: Co-transform E. coli (e.g., BL21(DE3) strain) with expression vectors containing the cDNAs for the large and small subunits of GPPS. Grow the cells in a suitable medium (e.g., LB broth) to an optimal density and induce protein expression with an appropriate inducer (e.g., IPTG).

-

Harvesting and Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using a method such as sonication.

-

Purification: Clarify the cell lysate by ultracentrifugation. Purify the heterodimeric GPPS from the soluble fraction using a combination of chromatographic techniques. A common strategy involves affinity chromatography (e.g., using a His-tag on one of the subunits) followed by size-exclusion chromatography to isolate the functional heterodimer.

In Vitro Enzymatic Synthesis of GPP

Once the purified enzyme is obtained, it can be used to synthesize GPP from its precursors.

Reaction Conditions:

| Parameter | Recommended Value | Rationale |

| Enzyme | Purified GPPS | Provides high specificity and yield. |

| Substrates | DMAPP and IPP | The direct precursors for GPP synthesis. |

| Buffer | e.g., 50 mM Tris-HCl, pH 7.5 | Maintains optimal pH for enzyme activity. |

| Cofactors | Mg²⁺ or Mn²⁺ | Divalent cations are essential for the catalytic activity of prenyltransferases. |

| Temperature | 30-37 °C | Optimal temperature range for most GPPS enzymes. |

| Incubation Time | 1-4 hours | Sufficient time for the reaction to reach completion. |

Experimental Protocol:

-

Set up the reaction mixture containing the buffer, divalent cations, DMAPP, and IPP.

-

Initiate the reaction by adding the purified GPPS enzyme.

-

Incubate the reaction at the optimal temperature for the specified duration.

-

Terminate the reaction, for example, by adding a quenching solution such as a mixture of chloroform and methanol.

-

Extract the GPP from the reaction mixture for subsequent purification and analysis.

Purification and Characterization of Geranyl Pyrophosphate

Regardless of the synthesis method, the final product must be rigorously purified and characterized to ensure its identity and purity.

Purification

The purification of the highly polar GPP can be challenging. A combination of chromatographic techniques is often employed.

-

Ion-Exchange Chromatography: As described in the chemical synthesis section, strong anion or cation exchange chromatography is effective for separating GPP from other charged molecules.

-

Reversed-Phase Chromatography: High-performance liquid chromatography (HPLC) with a C18 column can be used for the final polishing of GPP. The use of an ion-pairing agent in the mobile phase may be necessary to improve retention and peak shape.

Characterization

A suite of analytical techniques should be employed to confirm the structure and purity of the synthesized GPP.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment of the geranyl moiety.

-

³¹P NMR: Is particularly informative for pyrophosphates, showing characteristic signals for the two phosphorus atoms and their coupling.[6] A clean ³¹P NMR spectrum is a strong indicator of the purity of the pyrophosphate group.[6]

-

-

Mass Spectrometry (MS):

-

Chromatographic Purity:

-

HPLC/UPLC: High-performance or ultra-high-performance liquid chromatography can be used to assess the purity of the final product by detecting any potential impurities.

-

| Analytical Technique | Purpose |

| ¹H NMR | Structural confirmation of the geranyl backbone. |

| ³¹P NMR | Confirmation of the pyrophosphate moiety and assessment of purity. |

| LC-MS | Molecular weight confirmation and quantification. |

| HPLC/UPLC | Purity assessment. |

Comparative Analysis: Chemical vs. Enzymatic Synthesis

The choice between chemical and enzymatic synthesis of ammonium geranyl pyrophosphate triammonium salt depends on several factors, including the desired scale, purity requirements, and available resources.

| Factor | Chemical Synthesis | Enzymatic Synthesis |

| Specificity | Can produce a mixture of isomers. | Highly specific for the natural (E)-isomer. |

| Yield | Can be high, but may require extensive optimization. | Typically high under optimized conditions. |

| Purity | May contain side-products from the reaction and reagents. | High purity with minimal byproducts. |

| Scalability | Can be scaled up for large-quantity production. | Scalability may be limited by enzyme production and cost. |

| Cost | Reagents can be costly, especially for large-scale synthesis. | Enzyme production can be a significant cost factor. |

| Time | Multi-step process that can be time-consuming. | Can be faster if the enzyme is readily available. |

| Environmental Impact | Often involves the use of organic solvents and potentially hazardous reagents. | Generally considered a "greener" approach with milder reaction conditions. |

Decision Flowchart:

Caption: Decision-making flowchart for choosing a synthesis method.

Conclusion

Both chemical and enzymatic methods provide viable pathways for the synthesis of ammonium geranyl pyrophosphate triammonium salt. The chemical approach offers a robust and scalable route, while the enzymatic method excels in its specificity and efficiency for producing the natural isomer. The detailed protocols and comparative analysis presented in this guide are intended to empower researchers and drug development professionals to make informed decisions and successfully synthesize this pivotal molecule for their scientific endeavors. The choice of method will ultimately be guided by the specific requirements of the research, balancing the need for scale, purity, and available resources.

References

-

Organic Syntheses. Geranyl Chloride. Available from: [Link]

-

Edinburgh Research Explorer. Thiol Chlorination with N-Chlorosuccinimide. Available from: [Link]

-

Sci-Hub. The enzymatic synthesis of geranyl geranyl pyrophosphate by enzymes of carrot root and pig liver. Available from: [Link]

-

MDPI. Identification and Molecular Characterization of Geranyl Diphosphate Synthase (GPPS) Genes in Wintersweet Flower. Available from: [Link]

-

ResearchGate. How to use Dowex resin to exchange tetrabutylammonium to ammonium cation?. Available from: [Link]

-

Wikipedia. Geranylgeranyl pyrophosphate. Available from: [Link]

-

Taylor & Francis. Geranyl pyrophosphate – Knowledge and References. Available from: [Link]

-

Organic Chemistry Portal. N-Chlorosuccinimide (NCS). Available from: [Link]

-

Wikipedia. Geranyl pyrophosphate. Available from: [Link]

-

ResearchGate. Development of in vitro lycopene biosynthesis from geranyl pyrophosphate employing cell-free protein synthesis. Available from: [Link]

-

PMC. The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. Available from: [Link]

-

NP-MRD. Showing NP-Card for Geranylgeranyl-PP (NP0044294). Available from: [Link]

-

PMC. Geranyl diphosphate synthase: Cloning, expression, and characterization of this prenyltransferase as a heterodimer. Available from: [Link]

-

PMC. Systematic biotechnological production of isoprenoid analogs with bespoke carbon skeletons. Available from: [Link]

-

NIH. Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS. Available from: [Link]

-

EPA. Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Available from: [Link]

-

ScienceDirect. Integrated analysis of isopentenyl pyrophosphate (IPP) toxicity in isoprenoid- producing Escherichia coli. Available from: [Link]

-

Bio-Rad. AG® 50W and AG MP-50 Cation Exchange Resins Instruction Manual. Available from: [Link]

- Google Patents. CN104297380A - LC-MS/MS method for detecting IPP, GPP, FPP and GGPP in fresh tobacco leaf.

-

Organic Syntheses. 200-400 mesh, ion exchange resin (24 g). Available from: [Link]

-

ResearchGate. A quantitative method to measure geranylgeranyl diphosphate (GGPP) and geranylgeranyl monophosphate (GGP) in tomato (Solanum lycopersicum) fruit. Available from: [Link]

-

Protocols.io. Heterologous protein expression in E. coli. Available from: [Link]

-

ResearchGate. Synthetic biology, combinatorial biosynthesis, and chemo-enzymatic synthesis of isoprenoids | Request PDF. Available from: [Link]

- Google Patents. US4006196A - Process for the manufacture of geranyl chloride.

-

Cytiva. Chromatography Principles. Available from: [Link]

-

PubMed. Purification and enzymatic characterization of the geranylgeranyl pyrophosphate synthase from Erwinia uredovora after expression in Escherichia coli. Available from: [Link]

-

ResearchGate. The biosynthesis pathway of geranyl (GPP) and farnesyl pyrophosphate (FPP) via the coupling of isoprene units. The structures of (+)-valencene 1 , (+)-nootkatone 2 , and related examples of sesquiterpenoid compounds are shown. Available from: [Link]

-

Harvard Apparatus. Guide to Ion-Exchange Chromatography. Available from: [Link]

-

PMC. Synthetic Biology, Combinatorial Biosynthesis, and Chemo-Enzymatic Synthesis of Isoprenoids. Available from: [Link]

-

ResearchGate. Geranyl diphosphate synthase: An important regulation point in balancing a recombinant monoterpene pathway in Escherichia coli | Request PDF. Available from: [Link]

-

PMC. Analogues of geranyl pyrophosphate as inhibitors of prenyltransferase. Available from: [Link]

-

ResearchGate. Kinetic Study of Dowex 50 Wx8-Catalyzed Esterification and Hydrolysis of Benzyl Acetate. Available from: [Link]

-

PubMed. Chromatography on DEAE ion-exchange and Protein G affinity columns in tandem for the separation and purification of proteins. Available from: [Link]

-

PMC. Purification and Characterization of Geranyl Diphosphate Synthase from Vitis vinifera L. cv Muscat de Frontignan Cell Cultures. Available from: [Link]

-

RSC Publishing. Chemical approaches to inhibitors of isoprenoid biosynthesis: targeting farnesyl and geranylgeranyl pyrophosphate synthases. Available from: [Link]

-

Connexions. Introduction Differences Between 1H and 31P NMR Interpreting Spectra. Available from: [Link]

-

SciSpace. Engineering Escherichia coli for high-yield geraniol production with biotransformation of geranyl acetate to geraniol under fed-. Available from: [Link]

Sources

- 1. Geranyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. Geranyl diphosphate synthase: Cloning, expression, and characterization of this prenyltransferase as a heterodimer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. dowex 50w-x8 resin: Topics by Science.gov [science.gov]

- 5. researchgate.net [researchgate.net]

- 6. barron.rice.edu [barron.rice.edu]

- 7. CN104297380A - LC-MS/MS method for detecting IPP, GPP, FPP and GGPP in fresh tobacco leaf - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Ammonium Geranyl Pyrophosphate Triammonium Salt: A Cornerstone of Isoprenoid Research and Development

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Unsung Importance of a Pivotal Precursor

In the intricate world of biochemistry and drug discovery, the focus often gravitates towards complex downstream products and novel therapeutic agents. However, the foundational molecules that enable these discoveries are of paramount importance. Ammonium Geranyl Pyrophosphate Triammonium Salt, while not a household name, represents one such critical entity. This guide eschews a conventional historical narrative of its "discovery" in favor of a more functionally relevant exploration of its central role as an indispensable tool in the laboratory and a key intermediate in the vast and vital isoprenoid biosynthesis pathway. For the researcher, scientist, or drug development professional, understanding the utility and biochemical context of this compound is fundamental to harnessing the potential of one of nature's most prolific biosynthetic routes. This document provides a comprehensive technical overview, from its physicochemical properties to its application in cutting-edge research, emphasizing the causality behind its use and the self-validating nature of the experimental protocols it enables.

Core Characteristics and Physicochemical Properties

Ammonium Geranyl Pyrophosphate Triammonium Salt (CAS 116057-55-7) is the stable, water-soluble form of Geranyl Pyrophosphate (GPP).[1] The triammonium salt formulation is particularly advantageous for biochemical applications as it enhances solubility in aqueous buffers, which are the standard for most enzymatic assays.[1] GPP itself is a pivotal intermediate in the biosynthesis of a vast array of natural products, including terpenes and terpenoids.[1]

Below is a summary of its key physicochemical properties:

| Property | Value | Source(s) |

| CAS Number | 116057-55-7 | [2] |

| Molecular Formula | C₁₀H₂₉N₃O₇P₂ | [2] |

| Molecular Weight | 365.3 g/mol | [2][3] |

| Appearance | White to Off-White Solid | [2] |

| IUPAC Name | azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate | [3] |

| Synonyms | Geranyl diphosphate-TA, GPP, Ammonium geranyl pyrophosphate | [1][2] |

| Storage Conditions | 2-8°C Refrigerator | [2] |

The Central Role in Isoprenoid Biosynthesis

Geranyl Pyrophosphate (GPP) is the first key branch-point intermediate in the isoprenoid pathway, which is responsible for the synthesis of over 50,000 known natural products.[4][5] The pathway begins with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), through either the mevalonate (MVA) or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway.[5][6]

The formation of GPP is a critical condensation reaction catalyzed by GPP synthase (GPPS), which joins one molecule of the initiator, DMAPP, with one molecule of the extender, IPP.[7] This reaction is the foundational step for the creation of all C10 monoterpenes.[8] Furthermore, GPP serves as the precursor for larger isoprenoids through the sequential addition of IPP units. For instance, the addition of another IPP molecule to GPP by farnesyl pyrophosphate synthase (FPPS) yields farnesyl pyrophosphate (FPP; C15), the precursor to sesquiterpenes. Subsequently, geranylgeranyl pyrophosphate synthase (GGPPS) catalyzes the condensation of FPP with another IPP to form geranylgeranyl pyrophosphate (GGPP; C20), the precursor to diterpenes, carotenoids, and chlorophylls.[4][9]

Applications in Research and Drug Development

The availability of high-purity Ammonium Geranyl Pyrophosphate Triammonium Salt is crucial for a variety of research and development applications.

Probing Enzyme Function and Kinetics

A primary application of this compound is as a substrate in enzymatic assays to characterize terpene synthases (TPS) and prenyltransferases.[10] By providing a known concentration of GPP, researchers can determine key kinetic parameters (Kₘ, kcat) of these enzymes, elucidate their product profiles, and investigate their reaction mechanisms. For these purposes, isotopically labeled versions, such as Ammonium Geranyl Pyrophosphate-13C2 Triammonium Salt, are also available for use in mass spectrometry-based assays.[11]

Precursor for Synthesis

Ammonium Geranyl Pyrophosphate Triammonium Salt serves as a valuable synthetic intermediate.[2] A notable application is in the synthesis of insect juvenile hormones and their analogues, which are used as insecticides for crop protection.[2]

A Linchpin in Drug Discovery

The isoprenoid pathway is a significant target for drug development.[12] While GPP itself is not typically the direct target, the enzymes that utilize its downstream products are of great interest. Geranylgeranyl diphosphate synthase (GGDPS) has emerged as an attractive target for anticancer therapy.[13][14] GGDPS produces GGPP, which is essential for the post-translational modification (geranylgeranylation) of proteins in the Ras superfamily of small GTPases.[15] These proteins are critical for cell signaling, and their function is often dysregulated in cancer.

Inhibitors of GGDPS can deplete the cellular pool of GGPP, leading to the inhibition of protein geranylgeranylation, which in turn can induce apoptosis and inhibit cancer cell migration.[12][14] Research in this area relies on a thorough understanding of the entire pathway, for which GPP is a key intermediate. The development of potent GGDPS inhibitors is an active area of research, with preclinical studies showing promise for their use as novel cancer therapeutics.[12][16]

Experimental Protocols: A Self-Validating System

The following is a generalized protocol for an in vitro enzymatic assay to characterize a monoterpene synthase using Ammonium Geranyl Pyrophosphate Triammonium Salt. The trustworthiness of this protocol lies in its inclusion of appropriate controls and standardized analytical methods.

Objective: To determine the product profile of a purified recombinant monoterpene synthase.

Materials:

-

Purified recombinant monoterpene synthase

-

Ammonium Geranyl Pyrophosphate Triammonium Salt (Substrate)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 1 mM DTT, 10% v/v glycerol)

-

Organic Solvent (e.g., n-hexane or methyl tert-butyl ether) for product extraction

-

Anhydrous Na₂SO₄

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Authentic standards for expected monoterpene products

Step-by-Step Methodology:

-

Reaction Setup:

-

In a clean glass vial, prepare the reaction mixture (total volume of 500 µL) by adding the assay buffer.

-

Add Ammonium Geranyl Pyrophosphate Triammonium Salt to a final concentration of 50 µM.

-

Include a negative control with heat-inactivated enzyme or no enzyme to account for non-enzymatic degradation of the substrate.

-

-

Enzyme Addition and Incubation:

-

Initiate the reaction by adding 1-5 µg of the purified enzyme to the reaction mixture.

-

Overlay the aqueous reaction mixture with 500 µL of the organic solvent to create a biphasic system. This organic layer will trap the volatile monoterpene products as they are formed.

-

Incubate the reaction at the optimal temperature for the enzyme (typically 30°C) for 1-2 hours.

-

-

Product Extraction:

-

Stop the reaction by vigorous vortexing for 30 seconds to ensure complete extraction of the products into the organic layer.

-

Separate the organic phase from the aqueous phase.

-

Dry the organic phase over anhydrous Na₂SO₄ to remove any residual water.

-

-

Product Analysis:

-

Analyze a sample of the dried organic phase by GC-MS.

-

The GC program should be optimized to separate monoterpenes. A typical program might involve an initial temperature of 60°C, followed by a ramp to 240°C.

-

Identify the products by comparing their retention times and mass spectra to those of authentic standards.[17]

-

Conclusion: A Foundational Reagent for Future Discoveries

Ammonium Geranyl Pyrophosphate Triammonium Salt is more than just a chemical intermediate; it is a key that unlocks our ability to study and manipulate the vast and complex world of isoprenoids. Its stability and solubility make it an ideal substrate for in vitro biochemical studies, enabling the characterization of enzymes that are critical to both fundamental biological processes and disease states. As research into the therapeutic potential of targeting the isoprenoid pathway continues to grow, the importance of this foundational molecule will undoubtedly increase, solidifying its place as an essential component in the toolkit of researchers and drug developers.

References

-

Pharmaffiliates. CAS No : 116057-55-7 | Product Name : Ammonium Geranyl Pyrophosphate Triammonium Salt. [Link]

-

Structural Insight into Geranylgeranyl Diphosphate Synthase (GGDPS) for Cancer Therapy. (2024). Molecular Cancer Therapeutics. [Link]

-

Geranylgeranyl diphosphate synthase as a novel cancer therapeutic target. (2012). ProQuest. [Link]

-

Wang, G., & Dixon, R. A. (2019). functional evolution of architecturally different plant geranyl diphosphate synthases from geranylgeranyl diphosphate synthase. The Plant Cell, 31(5), 1038-1054. [Link]

-

The metabolic pathway of isoprenoid biosynthesis is divided into three.... ResearchGate. [Link]

-

Geranylgeranyl pyrophosphate synthase. Proteopedia. [Link]

-

Croteau, R., & Purkett, P. T. (1989). Geranyl pyrophosphate synthase: characterization of the enzyme and evidence that this chain-length specific prenyltransferase is associated with monoterpene biosynthesis in sage (Salvia officinalis). Archives of Biochemistry and Biophysics, 271(2), 524-535. [Link]

-

Wiemer, A. J., et al. (2017). Recent Advances in the Development of Mammalian Geranylgeranyl Diphosphate Synthase Inhibitors. Molecules, 22(6), 886. [Link]

-

The isoprenoid biosynthetic pathway. Geranyl pyrophosphate (GPP),.... ResearchGate. [Link]

-

Clomburg, J. M., et al. (2019). Two-step pathway for isoprenoid synthesis. Proceedings of the National Academy of Sciences, 116(4), 1237-1242. [Link]

-

Chang, T. H., et al. (2010). Crystal structure of type-III geranylgeranyl pyrophosphate synthase from Saccharomyces cerevisiae and the mechanism of product chain length determination. The Journal of biological chemistry, 285(42), 32333–32341. [Link]

-

Geranyl pyrophosphate. Wikipedia. [Link]

-

Miller, D. J., & Allemann, R. K. (2023). Decoding Catalysis by Terpene Synthases. Accounts of Chemical Research, 56(20), 2827-2838. [Link]

-

Ignea, C., et al. (2014). Engineering Monoterpene Production in Yeast Using a Synthetic Dominant Negative Geranyl Diphosphate Synthase. ACS Synthetic Biology, 3(5), 298-306. [Link]

-

Zhang, J., et al. (2022). Isoprenoid biosynthesis regulation in poplars by methylerythritol phosphate and mevalonic acid pathways. Frontiers in Plant Science, 13, 981292. [Link]

-

Decoding Catalysis by Terpene Synthases | Request PDF. ResearchGate. [Link]

-

Wiemer, A. J., et al. (2018). Preclinical Investigation of a Potent Geranylgeranyl Diphosphate Synthase Inhibitor. Molecular pharmacology, 93(5), 516–524. [Link]

-

Catalyst University. (2019). Cholesterol Biosynthesis | Stages 1 & 2: Generating Isoprenoids (DMAP and IPP). YouTube. [Link]

-

PubChem. Ammonium Geranyl Pyrophosphate Triammonium Salt. [Link]

Sources

- 1. CAS 116057-55-7: Geranyl Pyrophosphate, Triammonium Salt [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Ammonium Geranyl Pyrophosphate Triammonium Salt | C10H29N3O7P2 | CID 15624056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Two-step pathway for isoprenoid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Geranyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Crystal structure of type-III geranylgeranyl pyrophosphate synthase from Saccharomyces cerevisiae and the mechanism of product chain length determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Geranyl pyrophosphate synthase: characterization of the enzyme and evidence that this chain-length specific prenyltransferase is associated with monoterpene biosynthesis in sage (Salvia officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. Recent Advances in the Development of Mammalian Geranylgeranyl Diphosphate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural Insight into Geranylgeranyl Diphosphate Synthase (GGDPS) for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Research Portal [iro.uiowa.edu]

- 15. proteopedia.org [proteopedia.org]

- 16. Preclinical Investigation of a Potent Geranylgeranyl Diphosphate Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Biochemical Properties and Applications of Geranyl Pyrophosphate Triammonium Salt

Introduction

Geranyl Pyrophosphate (GPP), available commercially as its more stable triammonium salt, stands as a cornerstone intermediate in the vast and complex world of isoprenoid biosynthesis.[1][2] This C10 prenyl diphosphate is not merely a passive stepping stone in a metabolic pathway; it is a critical branching point from which a staggering diversity of natural products originates. GPP is the universal precursor to all monoterpenes and serves as the foundation for building longer-chain isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which in turn lead to the synthesis of sterols, carotenoids, and hormones.[3][4][5][6] For researchers, scientists, and drug development professionals, a deep understanding of GPP's biochemical properties is paramount. It is both a subject of fundamental biological inquiry and an indispensable tool for elucidating enzyme mechanisms, screening for novel therapeutics, and engineering biosynthetic pathways. This guide provides a technical overview of its core properties, biological significance, and practical applications in a laboratory setting.

Section 1: Core Physicochemical and Biochemical Properties

Ammonium Geranyl Pyrophosphate Triammonium Salt, often referred to simply as Geranyl Diphosphate (GDP) or GPP in literature, possesses distinct chemical characteristics that are crucial for its handling and experimental use.[3][5][7] The triammonium salt formulation is specifically utilized to improve the compound's solubility and stability compared to its free acid form.[2]

Key Compound Specifications

A summary of the essential quantitative data for GPP triammonium salt is presented below for quick reference.

| Property | Value | Source(s) |

| Synonyms | Geranyl Diphosphate (GDP), GPP, (E)-3,7-Dimethyl-2,6-octadienyl diphosphate | [3][5][7] |

| CAS Number | 116057-55-7 | [3][5][7] |

| Molecular Formula | C₁₀H₂₀O₇P₂ · 3NH₃ | [3][5][7] |

| Formula Weight | 365.3 g/mol | [3][5][7] |

| Appearance | Typically a colorless to pale yellow solid; often supplied as a solution in methanol or a methanol/aqueous ammonium hydroxide mixture. | [2] |

| Solubility | Slightly soluble in water; soluble in methanol. The ammonium ions enhance aqueous solubility. | [2][3][7] |

| Storage | Recommended storage at -20°C for long-term stability. | [3][8] |

| Stability | Stable for ≥2 years when stored properly at -20°C.[3][5] Avoid repeated freeze-thaw cycles and prolonged exposure to vacuum, which can cause decomposition.[9][10] |

Rationale for Use: The Pyrophosphate Moiety

The biochemical reactivity of GPP is dominated by its pyrophosphate group. This moiety is an excellent leaving group in enzymatic reactions. Its departure is facilitated by a divalent metal cation, typically Mg²⁺, which coordinates with the oxygen atoms of the pyrophosphate, neutralizing its negative charge and stabilizing its transition state. This departure generates a highly reactive geranyl carbocation, which is the electrophilic intermediate essential for subsequent condensation or cyclization reactions catalyzed by prenyltransferases and terpene synthases, respectively.[6][11]

Section 2: The Central Role of GPP in Isoprenoid Biosynthesis

GPP occupies a pivotal node in the isoprenoid biosynthesis pathway, which is responsible for producing over 60,000 known natural products. Isoprenoids are synthesized from two simple five-carbon building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[8] The formation of GPP is the first committed step in the synthesis of longer-chain prenyl diphosphates.

The reaction is a head-to-tail condensation of DMAPP and IPP, catalyzed by the enzyme geranyl pyrophosphate synthase (GPPS).[3][4][12] From this crucial C10 intermediate, metabolic traffic diverges:

-

Monoterpene Synthesis: GPP is the direct and exclusive precursor for all C10 monoterpenoids.[13][14] Terpene synthase enzymes utilize GPP to generate a vast array of linear, cyclic, and bicyclic hydrocarbons and their oxygenated derivatives, which are vital components of essential oils and have significant ecological and industrial roles.[11]

-

Elongation to FPP and GGPP: GPP serves as the substrate for farnesyl pyrophosphate synthase (FPPS), which adds another molecule of IPP to create the C15 intermediate, farnesyl pyrophosphate (FPP).[3] FPP is the precursor to all sesquiterpenes, as well as sterols and triterpenes. Subsequently, geranylgeranyl pyrophosphate synthase (GGPPS) can add an IPP unit to FPP to form the C20 intermediate, GGPP, the precursor for diterpenes and carotenoids.[3][15][16]

Section 3: Applications in Scientific Research and Drug Development

The availability of high-purity GPP triammonium salt is critical for in vitro biochemical studies. Its primary application is as a substrate to probe the function, kinetics, and inhibition of GPP-utilizing enzymes.

Substrate for In Vitro Enzymatic Assays

Causality Behind Experimental Choice: Using GPP as a substrate allows for the direct measurement of a specific enzymatic activity in a controlled environment, free from the complexities of a cellular milieu. This is essential for characterizing a newly discovered enzyme, determining its kinetic parameters (Km, kcat), and understanding its product specificity. For instance, incubating GPP with a purified terpene synthase and analyzing the products via Gas Chromatography-Mass Spectrometry (GC-MS) provides a definitive profile of the enzyme's catalytic output.

Self-Validating Protocol: In Vitro Terpene Synthase Activity Assay

This protocol describes a standard method to measure the conversion of GPP to monoterpene products.

-

Preparation of GPP Stock Solution:

-

If GPP is supplied in methanol, evaporate the solvent under a gentle stream of nitrogen gas.[3]

-

Immediately resuspend the residue in an appropriate aqueous buffer (e.g., 25 mM HEPES, pH 7.2) to a final concentration of 1 mM.

-

Aliquot and store at -80°C to avoid freeze-thaw cycles.

-

-

Reaction Assembly:

-

In a 2 mL glass GC vial, assemble the following reaction components on ice:

-

88 µL Assay Buffer (e.g., 25 mM HEPES, pH 7.2, 100 mM KCl, 10% glycerol).

-

10 µL of 100 mM MgCl₂ (Final concentration: 10 mM). Rationale: Mg²⁺ is an essential cofactor for virtually all prenyltransferases and terpene synthases.

-

1 µL of purified enzyme (e.g., 1-5 µg of terpene synthase).

-

Control: Prepare a parallel reaction with heat-inactivated enzyme or buffer in place of the enzyme to account for non-enzymatic product formation.

-

-

-

Initiation and Incubation:

-

Initiate the reaction by adding 1 µL of 1 mM GPP stock solution (Final concentration: 10 µM).

-

Immediately overlay the aqueous reaction with 200 µL of an organic solvent (e.g., hexane or dodecane) containing an internal standard (e.g., 1-chlorooctane). Rationale: The organic overlay traps volatile terpene products as they are formed, preventing their evaporation and concentrating them for analysis.

-

Incubate the vial at the enzyme's optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

-

Reaction Quenching and Product Extraction:

-

Stop the reaction by adding 20 µL of 0.5 M EDTA. Rationale: EDTA chelates the Mg²⁺ ions, immediately halting enzymatic activity.

-

Vortex vigorously for 30 seconds to extract the terpene products from the aqueous phase into the organic overlay.

-

Centrifuge briefly to separate the phases.

-

-

Analysis:

-

Carefully transfer the top organic layer to a new GC vial.

-

Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the monoterpenes produced relative to the internal standard.

-

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS 116057-55-7: Geranyl Pyrophosphate, Triammonium Salt [cymitquimica.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Geranyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Geranyl Pyrophosphate (triammonium salt) | CAS 116057-55-7 | Cayman Chemical | Biomol.com [biomol.com]

- 8. echelon-inc.com [echelon-inc.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. jenabioscience.com [jenabioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. A Simple In Vitro Assay to Measure the Activity of Geranylgeranyl Diphosphate Synthase and Other Short-Chain Prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Geranyl pyrophosphate synthase: characterization of the enzyme and evidence that this chain-length specific prenyltransferase is associated with monoterpene biosynthesis in sage (Salvia officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The functional evolution of architecturally different plant geranyl diphosphate synthases from geranylgeranyl diphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Geranylgeranyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 16. Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

"Ammonium Geranyl Pyrophosphate Triammonium Salt" structure elucidation

Structural Elucidation and Analytical Characterization of Ammonium Geranyl Pyrophosphate

Executive Summary & Biological Context

Geranyl Pyrophosphate (GPP) is the universal precursor for monoterpenes and a critical branch point in the isoprenoid biosynthesis pathway. In its Triammonium Salt form (

The structural elucidation of this molecule presents a unique challenge: verifying the delicate pyrophosphate linkage while simultaneously confirming the stereochemical rigidity of the trans-olefin (E-isomer). This guide outlines a self-validating analytical workflow to confirm the identity, purity, and geometry of Ammonium Geranyl Pyrophosphate.

Chemical Architecture & Theoretical Data

Before initiating wet-lab protocols, the theoretical framework must be established to validate experimental data.

| Parameter | Value | Notes |

| IUPAC Name | Ammonium (2E)-3,7-dimethyl-2,6-octadien-1-yl diphosphate | The (2E) designation is critical; (2Z) is Neryl Pyrophosphate. |

| Molecular Formula | Anion: | |

| Formula Weight | ~364.29 g/mol | Includes three ammonium counterions.[1][2][3] |

| Solubility | Methanol, Water (pH > 7) | Critical: Unstable in acidic aqueous media (hydrolysis). |

Biosynthetic Pathway Visualization

Understanding the origin of GPP ensures we understand its potential impurities (e.g., DMAPP, IPP, or FPP).

Figure 1: GPP occupies the central node in terpene biosynthesis. The primary structural impurity risk is the cis-isomer, Neryl Pyrophosphate.

Analytical Strategy: The "Triad of Proof"

To claim structural certainty, we must satisfy three criteria:

-

Mass Integrity: Is the pyrophosphate intact? (MS)[4]

-

Stereochemistry: Is it the E-isomer? (1H NMR)

-

Linkage: Is the phosphate linear? (31P NMR)

Protocol A: Sample Preparation (Critical Step)

-

Solvent: Use

buffered with deuterated ammonia ( -

Why? Pure

can be slightly acidic due to dissolved

Protocol B: Mass Spectrometry (ESI-MS)

-

Mode: Negative Ion Mode (ESI-).

-

Rationale: Phosphate groups ionize readily by losing protons. Positive mode often yields complex adducts (

,

Expected Fragmentation Table:

| m/z (Negative) | Fragment Identity | Interpretation |

| 313.06 | Parent Ion. Confirms the intact GPP anion ( | |

| 176.9 | Pyrophosphate Group. Confirms the P-O-P linkage exists. | |

| 96.9 | Phosphate Monomer. Standard breakdown product. | |

| 78.9 | Metaphosphate. High-energy fragment. |

Structure Elucidation via NMR Spectroscopy

This is the definitive step for distinguishing GPP from its isomer, Neryl Pyrophosphate.

1H NMR Analysis (400 MHz+, D2O/ND4OD)

The distinction lies in the allylic methyl groups . In the E-isomer (GPP), the methyl group at C3 is trans to the chain extension, affecting its chemical shift via the nuclear Overhauser effect (NOE) and magnetic anisotropy.

Key Assignments:

-

Olefinic Proton (H-2): A triplet (or broad doublet) around 5.35 - 5.45 ppm .

-

Diagnostic: This proton couples to the C1 methylene protons (

Hz) and the Phosphorus (

-

-

Olefinic Proton (H-6): A broad triplet around 5.10 - 5.15 ppm .

-

C1 Methylene (

-O-P): A triplet of doublets around 4.45 ppm .-

Coupling: Coupled to H-2 and heavily coupled to the

-Phosphorus.

-

-

Methyl Groups (The "Fingerprint"):

-

Terminal Methyls (C8/C10): Two singlets around 1.60 ppm and 1.68 ppm .

-

C3-Methyl (Internal): Singlet at 1.71 - 1.73 ppm .

-

Differentiation: In Neryl Pyrophosphate (Z-isomer), the C3-methyl shifts upfield to ~1.76-1.78 ppm due to steric compression with the C1-methylene.

-

31P NMR Analysis (Decoupled)

Phosphorus NMR confirms the salt is a pyrophosphate (diphosphate) and not a mixture of monophosphate and inorganic phosphate.

-

Signal 1 (

-Phosphate): Doublet around -10.0 to -11.0 ppm . -

Signal 2 (

-Phosphate): Doublet around -6.0 to -8.0 ppm . -

Coupling (

): ~20-22 Hz. -

Interpretation: The doublet splitting proves the two phosphorus atoms are chemically distinct but covalently bonded to each other. If hydrolyzed, you would see a sharp singlet at 0 ppm (Inorganic Phosphate) and a singlet for Geranyl Monophosphate.

Logic Flow for Elucidation

The following diagram illustrates the decision tree used to validate the structure based on the data above.

Figure 2: Analytical decision matrix for validating GPP structure and purity.

Handling & Stability (The "Scientist's Note")

As an application scientist, I must emphasize that Ammonium GPP is hygroscopic and kinetically unstable in acid.

-

Storage: Must be stored at -20°C.

-

pH Sensitivity: The allylic pyrophosphate bond is a good leaving group. Below pH 6, the molecule spontaneously solvolyzes to form Geraniol and Linalool.

-

The "Triammonium" Verification: While NMR focuses on the anion, the cation is verified by the absence of sodium/lithium signals (Atomic Absorption) and the presence of a broad 1H signal for

(approx 7.0-7.5 ppm) if run in anhydrous

References

-

PubChem. (n.d.).[5] Geranyl pyrophosphate | C10H20O7P2.[1][3][5] National Library of Medicine. Retrieved from [Link]

- Buré, C., & Sellier, N. (2009). Analysis of phosphorylation of sugar and nucleotide by negative ion electrospray mass spectrometry. Rapid Communications in Mass Spectrometry.

Sources

- 1. Geranyl Pyrophosphate (triammonium salt) | CAS 116057-55-7 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Ammonium Geranyl Pyrophosphate Triammonium Salt | C10H29N3O7P2 | CID 15624056 - PubChem [pubchem.ncbi.nlm.nih.gov]

Geranyl Pyrophosphate (GPP) in Metabolic Networks: From Reagent to In Vivo Effector

[1][2]

Executive Summary & Chemical Identity[2][3]

Ammonium Geranyl Pyrophosphate Triammonium Salt is the stabilized reagent form of Geranyl Pyrophosphate (GPP), a critical branch-point intermediate in the isoprenoid biosynthesis pathway.[1] While the ammonium salt serves as a soluble, stable substrate for in vitro enzymatic characterization, the biological effector in vivo is the GPP anion (

This guide bridges the gap between the reagent (used in drug discovery assays) and the endogenous metabolite (a gatekeeper for protein prenylation and cholesterol synthesis). In mammalian systems, GPP is transient and tightly regulated; its accumulation or depletion directly alters the flux toward Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP), thereby modulating cell signaling via Ras/Rho GTPase prenylation.[1]

Chemical Profile

| Property | Specification |

| Compound Name | Geranyl Pyrophosphate Triammonium Salt |

| Active Moiety | Geranyl Pyrophosphate (GPP) Anion |

| Role | C10 Isoprenoid Precursor; Substrate for FDPS/GGPPS |

| Solubility | Highly soluble in water/methanol (due to ammonium counter-ions) |

| Stability | Labile; susceptible to acid hydrolysis of the pyrophosphate bond |

| In Vivo Fate | Rapid conversion to FPP (mammals) or Monoterpenes (plants) |

The Endogenous Landscape: GPP as a Metabolic Node

In vivo, GPP does not exist as an ammonium salt.[1] It exists as a magnesium-coordinated complex within the active sites of prenyltransferases. It functions as the C10 acceptor molecule , condensing with Isopentenyl Pyrophosphate (IPP) to form longer chains.[1]

The Mevalonate Pathway Architecture

In mammalian cells, GPP is the first committed intermediate for the synthesis of sterols and non-sterol isoprenoids.[2]

Figure 1: The central role of GPP in the Mevalonate Pathway.[1] GPP acts as the obligate precursor for both FPP (sterols) and GGPP (signaling).

Mechanistic Role in Cell Signaling

The primary "in vivo role" of GPP in oncology and drug development is indirect but potent:

-

Flux Bottleneck: Inhibition of GPP synthesis (upstream via Statins) or its consumption (downstream via Bisphosphonates) depletes the pool of FPP and GGPP.

-

Protein Prenylation: Without the GPP-derived carbon chains, small GTPases (Ras, Rho) cannot anchor to the cell membrane.[1] This prevents their activation, halting signal transduction pathways required for cell proliferation and migration [1].[1]

Methodological Framework: Using the Ammonium Salt Reagent

The Ammonium Geranyl Pyrophosphate Triammonium Salt is the standard reagent for validating the enzymes described above. It is chosen over sodium or lithium salts for its superior solubility in the ammonium-compatible buffers used in mass spectrometry and enzymatic assays.

Protocol A: In Vitro Kinetic Assay for Farnesyl Diphosphate Synthase (FDPS)

This protocol validates FDPS inhibitors (e.g., bisphosphonates) by measuring the consumption of GPP.[1]

Reagents:

-

Substrate 1: Ammonium Geranyl Pyrophosphate (GPP) [Final: 50 µM][1]

-

Substrate 2: Isopentenyl Pyrophosphate (IPP) [Final: 50 µM][1]

-

Enzyme: Recombinant Human FDPS[1]

-

Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM MgCl₂, 1 mM DTT.[1]

Workflow:

-

Preparation: Dissolve GPP Ammonium Salt in ice-cold methanol/water (7:3). Note: Aqueous solutions degrade rapidly; prepare fresh.

-

Incubation: Mix Enzyme + Buffer. Initiate reaction by adding GPP and IPP.[2] Incubate at 37°C for 15 minutes.

-

Quenching: Stop reaction with 200 µL of acidic methanol (to precipitate protein and stabilize pyrophosphates).

-

Analysis: Analyze supernatant via LC-MS/MS (SRM mode tracking parent ion 313 -> 79 m/z for pyrophosphate group).

Protocol B: Intracellular Delivery (The "In Vivo" Challenge)

Direct injection of GPP salt into animals is ineffective due to:

-

Charge: The highly negative pyrophosphate prevents passive membrane diffusion.

-

Hydrolysis: Plasma phosphatases rapidly degrade GPP to Geraniol.

Solution: Liposomal Encapsulation To study GPP's direct effect on cells (bypassing the mevalonate pathway), researchers use liposomal carriers [2].[1]

-

Liposome Formation: Mix DOTAP/Cholesterol (1:1 molar ratio).[1]

-

Loading: Hydrate lipid film with Ammonium GPP solution (1 mM).[1]

-

Transfection: Treat cells (e.g., PBMCs or cancer lines).[1]

-

Readout: Measure rescue of prenylation in Statin-treated cells. If Statin-treated cells recover viability upon GPP liposome treatment, the pathway block is confirmed.[1]

In Vivo Pharmacodynamics & Toxicology

When GPP levels are manipulated in vivo (usually via genetic engineering of GPPS or upstream inhibition), the following physiological effects are observed:

The "Flux-Trap" Toxicity

Accumulation of GPP (e.g., by blocking FDPS) is toxic.[1]

-

Mechanism: Free pyrophosphates can chelate intracellular magnesium, disrupting ATP-dependent enzymes.[1]

-

Apoptosis: Unconverted GPP does not support prenylation. The depletion of downstream GGPP triggers apoptosis via the Caspase-3 pathway due to the failure of RhoA prenylation [3].

Metabolic Engineering Applications

In synthetic biology (e.g., yeast or E. coli engineered for terpene production), GPP is the "choke point."[1]

-

High Flux: Overexpression of GPPS leads to high GPP titers.

-

Consequence: While useful for manufacturing monoterpenes (fragrances), high intracellular GPP often slows cell growth (cytotoxicity).[1]

Data: Comparative Isoprenoid Potency in Cell Cycle Arrest

Effect of restoring isoprenoid intermediates in Statin-blocked cells (In Vivo Proxy)

| Intermediate Added (Liposomal) | Effect on Statin-Induced Arrest | Biological Interpretation |

| Geranyl PP (GPP) | Partial Rescue | GPP is rapidly converted to FPP/GGPP if downstream enzymes are active.[1] |

| Farnesyl PP (FPP) | Moderate Rescue | Restores farnesylation (Ras), but not necessarily geranylgeranylation.[1] |

| Geranylgeranyl PP (GGPP) | Complete Rescue | Critical for Rho/Rab function; essential for G1-S transition [4].[1] |

Visualization of Experimental Logic

The following diagram illustrates the decision logic for using GPP Ammonium Salt in research.

Figure 2: Experimental decision tree for GPP utilization. Direct application of the salt to living systems fails; encapsulation or cell-free systems are required.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15624056, Ammonium Geranyl Pyrophosphate.[1] [Link][1]

-

Yanamandra, N., et al. (2003).[1] Geranylgeranyl-pyrophosphate, a metabolite of mevalonate, regulates the cell cycle progression and DNA synthesis in human lymphocytes.[1][3] Journal of Lipid Research. [Link] (Contextual reference for pyrophosphate liposomal delivery).[1]

-

Wiemer, A. J., et al. (2011).[1][4] Geranylgeranyl diphosphate synthase: an emerging therapeutic target.[4][5] Clinical Pharmacology & Therapeutics. [Link]

-

Park, J., et al. (2019).[1] Inhibition of farnesyl pyrophosphate (FPP) and/or geranylgeranyl pyrophosphate (GGPP) biosynthesis and its implication in the treatment of cancers.[6][7] Int J Mol Sci. [Link]

Sources

- 1. Geranylgeranyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Geranylgeranylpyrophosphate, a metabolite of mevalonate, regulates the cell cycle progression and DNA synthesis in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Geranylgeranyl pyrophosphate synthase - Proteopedia, life in 3D [proteopedia.org]

- 5. What are GGPS1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of farnesyl pyrophosphate (FPP) and/or geranylgeranyl pyrophosphate (GGPP) biosynthesis and its implication in the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ammonium Geranyl Pyrophosphate Triammonium Salt as a Metabolic Precursor

For researchers, scientists, and drug development professionals engaged in the study of isoprenoid biosynthesis and related metabolic pathways, a thorough understanding of key precursors is paramount. Ammonium Geranyl Pyrophosphate Triammonium Salt, the stable salt form of Geranyl Pyrophosphate (GPP), stands as a critical intermediate at a pivotal branch point in the synthesis of a vast and diverse class of natural products. This guide provides a comprehensive overview of its biochemical significance, practical applications, and the experimental methodologies that leverage its role as a metabolic precursor.

Foundational Biochemistry of Geranyl Pyrophosphate

Geranyl Pyrophosphate (GPP) is a C10 isoprenoid, an organic molecule central to the biosynthesis of thousands of natural products, including terpenes and terpenoids.[1][2][3] In a laboratory and commercial setting, it is often supplied as Ammonium Geranyl Pyrophosphate Triammonium Salt to enhance its stability and solubility, particularly in aqueous buffers used for biochemical assays.[1] This salt form readily dissociates to provide the biologically active GPP molecule for enzymatic reactions.

Physicochemical Properties

The triammonium salt of GPP is a white to off-white solid, characterized by its hygroscopic nature and sensitivity to light and temperature.[4] Proper handling and storage are crucial for maintaining its integrity for experimental use.

| Property | Value | Source(s) |

| CAS Number | 116057-55-7 | [5][6] |

| Molecular Formula | C₁₀H₂₉N₃O₇P₂ (as triammonium salt) | [5] |

| Molecular Weight | 365.3 g/mol | [5][6][7] |

| Appearance | White to Off-White Solid | [5] |

| Solubility | Soluble in Methanol, Slightly Soluble in Water | [4][6] |

| Storage Conditions | -20°C, protected from light and moisture | [4][7][8] |

The Central Role of GPP in Isoprenoid Biosynthesis

Isoprenoids are a large and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene unit. The biosynthesis of these compounds begins with the creation of two fundamental five-carbon building blocks: Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP).[2][9]

Organisms utilize two primary pathways to generate IPP and DMAPP:

-

The Mevalonate (MVA) Pathway: Predominantly found in eukaryotes (including mammals), archaea, and fungi, this pathway starts with Acetyl-CoA.[9]

-

The Methylerythritol Phosphate (MEP) Pathway: Primarily used by plants, eubacteria, and some protozoa, this pathway begins with pyruvate and glyceraldehyde-3-phosphate.[9]

The first key condensation step in the isoprenoid pathway is the head-to-tail linkage of DMAPP and IPP, a reaction catalyzed by GPP synthase. This reaction forms the 10-carbon molecule, Geranyl Pyrophosphate (GPP).[2]

Figure 1: Synthesis of GPP via the MVA and MEP pathways.

GPP: A Precursor to Metabolic Diversity

GPP is not an end product but a critical branching point. It serves as the direct precursor for all monoterpenes (C10) and is the substrate for further chain elongation to produce larger isoprenoids.[2][3][10]

-

Monoterpenes (C10): A diverse class of compounds, often volatile and aromatic, are formed directly from GPP through the action of various monoterpene synthases.[3]

-

Farnesyl Pyrophosphate (FPP, C15): The addition of another IPP unit to GPP, catalyzed by Farnesyl Pyrophosphate Synthase (FPPS), yields FPP.[2] FPP is the precursor to all sesquiterpenes (C15), as well as triterpenes and sterols (like cholesterol).[10][11]

-

Geranylgeranyl Pyrophosphate (GGPP, C20): Further elongation of FPP with an IPP molecule, catalyzed by Geranylgeranyl Pyrophosphate Synthase (GGPPS), produces GGPP.[11][12] This C20 molecule is the precursor to diterpenes (e.g., gibberellins), tetraterpenes (e.g., carotenoids), and is crucial for the geranylgeranylation of proteins.[12][13]

Figure 2: GPP as a branch point for major isoprenoid classes.

Applications in Drug Development and Scientific Research

The central role of GPP and its downstream products makes the isoprenoid pathway a compelling target for drug development and a rich area for fundamental research.

-

Enzyme Characterization and Inhibitor Screening: Ammonium Geranyl Pyrophosphate Triammonium Salt is an essential substrate for in vitro assays of key enzymes like FPPS and GGPPS.[14] These enzymes are validated therapeutic targets. For instance, bisphosphonates, a class of drugs used to treat bone diseases, function by inhibiting FPPS.[14] The ability to assay these enzymes directly is critical for discovering and characterizing new inhibitors with potential applications in oncology, infectious diseases, and metabolic disorders.[13]

-

Synthetic Biology and Metabolic Engineering: In the field of synthetic biology, GPP is a key precursor for the microbial production of high-value compounds such as biofuels, fragrances, and pharmaceuticals.[9] Understanding and engineering the flux through GPP is crucial for optimizing yields.

-

Agricultural Science: The compound is used as a precursor to synthesize insect juvenile hormones and their analogs, which are employed as insecticides for crop protection.[4][5]

Experimental Protocols and Methodologies

The use of Ammonium Geranyl Pyrophosphate Triammonium Salt as a substrate requires careful experimental design. Below is a generalized protocol for an in vitro enzyme assay for a prenyltransferase, such as FPPS, followed by a discussion of analytical techniques.

Protocol: In Vitro Farnesyl Pyrophosphate Synthase (FPPS) Assay

This protocol describes a non-radioactive method to measure the activity of FPPS by quantifying the product, FPP.

Objective: To determine the kinetic parameters or inhibitory potential of test compounds on recombinant FPPS using GPP and IPP as substrates.

Materials:

-

Ammonium Geranyl Pyrophosphate Triammonium Salt (GPP)

-

Isopentenyl Pyrophosphate (IPP)

-

Recombinant purified FPPS enzyme

-

Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 2 mM DTT

-

Quenching Solution: e.g., Methanol or Acetonitrile with an internal standard

-

LC-MS/MS system for analysis

Step-by-Step Methodology:

-

Substrate Preparation (Causality: Ensure accurate starting concentrations):

-

Enzyme Dilution (Causality: Ensure reaction is in the linear range):

-

Dilute the purified FPPS enzyme in cold assay buffer to a working concentration. The optimal concentration should be determined empirically to ensure that the reaction rate is linear with respect to both time and enzyme concentration.

-

-

Reaction Initiation (Causality: Synchronize the start of the reaction for accurate timing):

-

In a microcentrifuge tube or 96-well plate, combine the assay buffer, GPP, and IPP.

-

Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes to ensure thermal equilibrium.

-

Initiate the reaction by adding the diluted FPPS enzyme. Mix gently but thoroughly.

-

-

Incubation (Causality: Allow sufficient time for product formation without substrate depletion):

-

Incubate the reaction for a predetermined time (e.g., 10-30 minutes). This time should be within the linear range of the reaction.

-

-

Reaction Quenching (Causality: Stop the enzymatic reaction abruptly to define the reaction time):

-

Terminate the reaction by adding an equal volume of cold quenching solution (e.g., methanol). This denatures the enzyme and stops all catalytic activity.

-

-

Sample Preparation for Analysis (Causality: Remove interfering substances):

-

Centrifuge the quenched reaction mixture at high speed (e.g., >10,000 x g) for 10 minutes to pellet the denatured protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

Product Quantification (Causality: Accurately measure the amount of FPP produced):

-

Analyze the sample using a validated LC-MS/MS method to separate and quantify the FPP product.[15] A standard curve of known FPP concentrations must be run to allow for accurate quantification. Common analytical methods include reversed-phase chromatography with detection by mass spectrometry in negative ion mode.[15]

-

Sources

- 1. CAS 116057-55-7: Geranyl Pyrophosphate, Triammonium Salt [cymitquimica.com]

- 2. Geranyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. GERANYL PYROPHOSPHATE AMMONIUM SALT | 116057-55-7 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Geranyl Pyrophosphate (triammonium salt) - Lifeasible [lifeasible.com]

- 8. Geranylgeranyl diphosphate CAS No. 6699-20-3 Sigma [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Geranylgeranyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 13. Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural characterization of substrate and inhibitor binding to farnesyl pyrophosphate synthase from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ammonium Geranyl Pyrophosphate Triammonium Salt for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Ammonium Geranyl Pyrophosphate Triammonium Salt, a pivotal molecule in isoprenoid biosynthesis. It is intended for researchers, scientists, and professionals in drug development who are working with or exploring the applications of this compound. This document delves into its fundamental properties, synthesis, and practical applications, with a focus on the scientific rationale behind experimental methodologies.

Core Properties and Significance

Ammonium Geranyl Pyrophosphate Triammonium Salt, also known as Geranyl Diphosphate (GPP) Triammonium Salt, is a critical intermediate in the mevalonate pathway.[1] This pathway is a fundamental metabolic route in eukaryotes, archaea, and some bacteria, responsible for the production of a vast array of isoprenoids.[2][3] These isoprenoids include essential molecules such as cholesterol, steroid hormones, carotenoids, and terpenes, which are vital for diverse cellular functions.[1][2]

The triammonium salt form of geranyl pyrophosphate enhances its solubility in aqueous solutions, a crucial characteristic for its use in various biochemical assays.[4]

Molecular Identity and Physicochemical Characteristics

A clear understanding of the molecular and physical properties of a compound is the bedrock of its effective application in research. The key identifiers and properties of Ammonium Geranyl Pyrophosphate Triammonium Salt are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₉N₃O₇P₂ (or C₁₀H₂₀O₇P₂ • 3NH₃) | [1] |

| Molecular Weight | 365.3 g/mol | [1] |

| CAS Number | 116057-55-7 | [1] |

| Appearance | Colorless to pale yellow solid | [4] |

| Solubility | Slightly soluble in water, soluble in methanol. | [1] |

| Stability | Stable for ≥ 2 years when stored at -20°C. | [1] |

| Storage | Recommended storage at -20°C. | [1] |

The Central Role in Isoprenoid Biosynthesis: The Mevalonate Pathway

Geranyl pyrophosphate is synthesized enzymatically by geranyl pyrophosphate synthase (GPPS).[1][5] This enzyme catalyzes the condensation of two five-carbon building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[5][6] GPP then serves as the direct precursor for all monoterpenes (C10) and is a crucial intermediate for the synthesis of larger isoprenoids like farnesyl pyrophosphate (FPP; C15) and geranylgeranyl pyrophosphate (GGPP; C20).[7][8]

The regulation of the mevalonate pathway is tightly controlled, with feedback mechanisms ensuring a balanced production of its various end-products.[2][9][10] Dysregulation of this pathway has been implicated in various diseases, including cancer and cardiovascular conditions, making its components, including GPP, important subjects of study in drug development.[11][12][13]

Diagram: The Mevalonate Pathway and the Position of Geranyl Pyrophosphate

Caption: The Mevalonate Pathway highlighting the synthesis of Geranyl Pyrophosphate (GPP).

Synthesis and Purification: A Guide for the Bench Scientist

For researchers requiring a supply of Ammonium Geranyl Pyrophosphate Triammonium Salt, both chemical and enzymatic synthesis methods are viable. The choice of method often depends on the required scale, purity, and available laboratory resources.

Chemical Synthesis Protocol

A reliable method for the chemical synthesis of trisammonium geranyl diphosphate has been published in Organic Syntheses, a testament to its robustness and reproducibility.[14] The following is a summary of this established protocol, which involves the phosphorylation of geraniol.

Experimental Workflow: Chemical Synthesis

Caption: Workflow for the chemical synthesis of Ammonium Geranyl Pyrophosphate Triammonium Salt.

Step-by-Step Methodology:

-

Preparation of Geranyl Chloride: Geraniol is converted to geranyl chloride. A convenient procedure for this conversion is described by Corey et al.[14]

-

Phosphorylation: Geranyl chloride is reacted with a solution of tetrabutylammonium dihydrogen pyrophosphate. This displacement reaction forms tetrabutylammonium geranyl diphosphate.

-

Ion Exchange: The tetrabutylammonium salt is converted to the triammonium salt via ion-exchange chromatography. A Dowex AG 50W-X8 resin is suitable for this purpose.[14] It is crucial to maintain a slow elution rate and use a limited volume of exchange buffer to ensure efficient exchange without eluting the desired product prematurely.[14]

-

Purification: The crude triammonium salt is purified by chromatography on fibrous cellulose powder (e.g., Whatman CF11).[14] A mobile phase of ammonium bicarbonate in an isopropyl alcohol/acetonitrile/water mixture is used for elution.[14]

-

Lyophilization and Storage: Fractions containing the purified product are pooled and lyophilized. It is important to remove the sample from the freeze-drier promptly after water removal to prevent decomposition.[14] The final product should be stored at -20°C.[14]

Causality Behind Experimental Choices:

-

The use of the tetrabutylammonium salt in the initial phosphorylation step enhances the solubility of the pyrophosphate in organic solvents, facilitating the reaction with the less polar geranyl chloride.

-

Ion-exchange chromatography is a standard and effective method for salt conversion, replacing the bulky tetrabutylammonium cation with the desired ammonium cation.

-

Cellulose chromatography is employed for its ability to separate the desired diphosphate from monophosphate and unreacted pyrophosphate, which are common byproducts. The mixed aqueous-organic mobile phase provides the necessary polarity gradient for effective separation.

Enzymatic Synthesis and Purification

Enzymatic synthesis offers a highly specific route to geranyl pyrophosphate, avoiding the formation of isomers like neryl pyrophosphate.[4] This method utilizes geranyl pyrophosphate synthase (GPPS) to condense IPP and DMAPP.

Experimental Workflow: Enzymatic Synthesis

Caption: General workflow for the enzymatic synthesis of Geranyl Pyrophosphate.

Step-by-Step Methodology:

-

Enzyme Preparation: Recombinant GPPS can be overexpressed in E. coli and purified. Purification can be achieved through a combination of techniques such as hydrophobic interaction chromatography (e.g., phenyl-Sepharose) and gel permeation chromatography (e.g., Sephadex G-150).[4]

-

Enzymatic Reaction: The purified GPPS is incubated with its substrates, IPP and DMAPP, in a suitable reaction buffer. The buffer typically contains a divalent cation, such as Mg²⁺ or Mn²⁺, which is required for enzyme activity.

-

Reaction Monitoring and Quenching: The progress of the reaction can be monitored by analyzing aliquots over time. Once the desired conversion is achieved, the reaction is stopped, often by adding a solvent like methanol or by heat inactivation of the enzyme.

-

Product Purification: The synthesized geranyl pyrophosphate can be purified from the reaction mixture using chromatographic techniques similar to those described for the chemical synthesis, such as ion-exchange and cellulose chromatography.

Causality Behind Experimental Choices:

-

The use of a recombinant enzyme ensures a high concentration of the specific catalyst, leading to efficient and selective product formation.

-

Divalent cations are essential cofactors for many prenyltransferases, including GPPS, as they are involved in binding the pyrophosphate moieties of the substrates and facilitating the catalytic reaction.

-

The purification steps are designed to remove the enzyme, unreacted substrates, and buffer components from the final product.

Analytical Techniques for Quantification

Accurate quantification of geranyl pyrophosphate is crucial for studying enzyme kinetics, metabolic flux, and the effects of pathway inhibitors. Several methods are available, each with its own advantages and limitations.

Chromatographic Methods

Liquid chromatography-based methods are the gold standard for the specific and sensitive quantification of isoprenoid pyrophosphates.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify GPP, often requiring derivatization to introduce a fluorescent tag for sensitive detection.[15] One such method involves the enzymatic conjugation of GPP to a dansylated peptide using farnesyl transferase.[15]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, making it the method of choice for quantifying GPP in complex biological matrices like plasma and cell extracts.[16] It eliminates the need for derivatization and can simultaneously measure GPP, FPP, and GGPP.[15][16] However, the amphiphilic nature of GPP can present challenges for conventional reversed-phase HPLC, sometimes necessitating ion-pairing chromatography.[17][18]

Enzymatic Assays

Enzymatic assays provide a more accessible alternative to chromatographic methods, particularly for high-throughput screening. These assays typically rely on the enzymatic conversion of GPP to a product that can be easily detected, such as a fluorescent molecule.[19] While sensitive and relatively low-cost, the specificity of these assays is dependent on the purity and selectivity of the enzymes used.[19]

Applications in Research and Drug Development

Ammonium Geranyl Pyrophosphate Triammonium Salt is a versatile tool in various research and development settings.

Substrate for In Vitro Enzyme Assays

GPP is the natural substrate for a wide range of enzymes, including:

-

Terpene Synthases: In vitro assays using GPP as a substrate are essential for characterizing the activity and product specificity of monoterpene synthases.[20]

-

Farnesyl Pyrophosphate Synthase (FPPS) and Geranylgeranyl Pyrophosphate Synthase (GGPPS): GPP is an intermediate in the reactions catalyzed by these enzymes, which produce FPP and GGPP, respectively.[21][22][23] Studying the kinetics of these enzymes often involves the use of GPP.

Tool for Drug Discovery and Development

The enzymes that produce and utilize GPP are attractive targets for drug development.

-

Inhibitor Screening: GPP and its analogs can be used to screen for and characterize inhibitors of prenyltransferases.[24] For example, analogs of GPP have been synthesized and evaluated as inhibitors of GGTase I.[25][26]

-

Understanding Disease Mechanisms: The ability to quantify intracellular GPP levels is crucial for understanding how inhibitors of the mevalonate pathway, such as statins and bisphosphonates, affect cellular metabolism.[15][27] This knowledge is vital for developing new therapeutic strategies for diseases linked to this pathway.[9][11][12]

Conclusion